molecular formula C12H13N3O2 B2532188 3-Nitro-4-piperidin-1-ylbenzonitrile CAS No. 32117-03-6

3-Nitro-4-piperidin-1-ylbenzonitrile

Cat. No.: B2532188
CAS No.: 32117-03-6
M. Wt: 231.255
InChI Key: NVYLIFFJNJWOSE-UHFFFAOYSA-N
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Description

3-Nitro-4-piperidin-1-ylbenzonitrile ( 32117-03-6) is a nitrile-substituted aromatic compound incorporating a piperidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C12H13N3O2, with a molecular weight of 231.25 g/mol . Compounds featuring a piperidine ring are of significant importance in the pharmaceutical industry, as this heterocycle is a fundamental synthetic building block present in more than twenty classes of pharmaceuticals and numerous alkaloids . The structure of this compound, which combines an electron-withdrawing nitrile group and a nitro group with the piperidine heterocycle, is characteristic of scaffolds used in developing biologically active molecules. Research into similar structural analogs has demonstrated potential applications in the discovery of new therapeutic agents. For instance, nitrofuranyl amide derivatives containing benzonitrile and piperidine/piperazine components have been investigated as potent antituberculosis agents with promising in vitro activity against M. tuberculosis H37Rv . The piperidine ring allows for extensive synthetic functionalization, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This reagent is provided for research purposes as a chemical building block to facilitate the synthesis of novel compounds for pharmacological screening and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYLIFFJNJWOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies for 3 Nitro 4 Piperidin 1 Ylbenzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Definitive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing unambiguous evidence for the compound's constitution and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Nitro-4-piperidin-1-ylbenzonitrile is expected to show distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the piperidine (B6355638) moiety. The three protons on the benzene ring would constitute a complex splitting pattern due to their unique positions relative to the electron-withdrawing nitro and cyano groups and the electron-donating piperidine group. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, coupled to both the C5 and C2 protons. The proton at C2, adjacent to the cyano group and ortho to the nitro group, would be expected to appear as a doublet. The piperidine ring protons would present as multiplets in the aliphatic region of the spectrum, with the protons on the carbons alpha to the nitrogen atom typically shifted downfield compared to the other methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum would display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. Key signals would include the one for the cyano carbon (C≡N), which is typically found in the 115-125 ppm range. The six unique carbons of the benzene ring would appear in the aromatic region (typically 100-160 ppm), with their exact shifts influenced by the attached functional groups. The quaternary carbons attached to the nitro, cyano, and piperidine groups would have characteristic chemical shifts. The three distinct carbon environments within the piperidine ring would be observed in the aliphatic region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Predicted Chemical Shift (δ, ppm) Assignment Predicted Chemical Shift (δ, ppm) Assignment
7.8 - 8.0Aromatic C-H (H2)150 - 155Aromatic C-N (Piperidine)
7.6 - 7.8Aromatic C-H (H6)135 - 140Aromatic C-NO₂
7.1 - 7.3Aromatic C-H (H5)133 - 136Aromatic C-H (C6)
3.2 - 3.4Piperidine (-CH₂-) α to N128 - 131Aromatic C-H (C2)
1.6 - 1.8Piperidine (-CH₂-) β, γ to N118 - 121Aromatic C-H (C5)
116 - 119Cyano (-C≡N)
108 - 112Aromatic C-CN
52 - 55Piperidine (-CH₂-) α to N
25 - 28Piperidine (-CH₂-) β to N
23 - 25Piperidine (-CH₂-) γ to N

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₃N₃O₂, giving it a molecular weight of approximately 231.25 g/mol . cymitquimica.comnih.gov

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 232.1. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule would undergo fragmentation. The analysis of these fragments provides valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of the nitro group: Cleavage of the C-NO₂ bond, resulting in a fragment ion.

Piperidine ring fragmentation: Characteristic cleavage of the piperidine ring, leading to the loss of ethylene (B1197577) or other small aliphatic fragments.

Loss of hydrogen cyanide: Fragmentation involving the cyano group.

Table 2: Predicted Mass Spectrometry Data for this compound

Predicted m/z Ion/Fragment Formula Proposed Identity
232.1[C₁₂H₁₄N₃O₂]⁺Protonated Molecular Ion [M+H]⁺
231.1[C₁₂H₁₃N₃O₂]⁺˙Molecular Ion [M]⁺˙
185.1[C₁₂H₁₃N₂]⁺Loss of Nitro Group (NO₂)
204.1[C₁₁H₁₃N₂O₂]⁺Loss of Hydrogen Cyanide (HCN)
149.1[C₇H₅N₂O₂]⁺Cleavage of Piperidine Ring

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation and revealing how molecules pack together in a crystal lattice.

For this compound, an X-ray crystal structure would be expected to confirm the planarity of the substituted benzene ring. The piperidine ring is anticipated to adopt a stable chair conformation to minimize steric strain, a common feature for such structures. nih.govresearchgate.net The analysis would also detail the orientation of the nitro and cyano groups relative to the benzene ring.

Furthermore, crystallographic analysis elucidates the non-covalent intermolecular interactions that govern the crystal packing. These can include weak C-H···O or C-H···N hydrogen bonds involving the nitro and cyano groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of different packing arrangements can lead to polymorphism, where the same compound exists in different crystalline forms with distinct physical properties. google.com

Table 3: Typical Crystallographic Data Report for a Molecular Crystal

Parameter Description Example Value
Empirical Formula C₁₂H₁₃N₃O₂-
Formula Weight (M_r) 231.25 g/mol -
Crystal System e.g., Monoclinic, OrthorhombicMonoclinic
Space Group e.g., P2₁/c, P-1P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)a = 9.2 Å, b = 10.8 Å, c = 13.4 Å; β = 124°
Volume (V) ų1104 ų
Z Molecules per unit cell4
Density (calculated) g/cm³1.39 g/cm³
Intermolecular Interactions Type of non-covalent bondsC-H···O, π-π stacking

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would exhibit several key bands confirming its structure:

Cyano Group (C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ in the IR spectrum, characteristic of a nitrile stretch.

Nitro Group (NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

Aromatic Ring: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹.

Piperidine Ring: Aliphatic C-H stretching vibrations from the methylene groups of the piperidine ring are expected in the 2850-2960 cm⁻¹ range.

C-N Bonds: The aryl-nitrogen and alkyl-nitrogen C-N stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1250-1350 cm⁻¹.

These spectroscopic methods provide a rapid and reliable means of confirming the presence of the key functional moieties within the molecule.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring3000 - 3100
C-H Stretch (Aliphatic)Piperidine Ring2850 - 2960
C≡N StretchCyano Group2220 - 2260
C=C Stretch (Aromatic)Benzene Ring1450 - 1600
NO₂ Asymmetric StretchNitro Group1500 - 1570
NO₂ Symmetric StretchNitro Group1300 - 1370
C-N StretchAryl-N, Alkyl-N1250 - 1350

Computational and Theoretical Investigations of 3 Nitro 4 Piperidin 1 Ylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of a compound. nih.govresearchgate.net For 3-Nitro-4-piperidin-1-ylbenzonitrile, DFT provides the foundation for a detailed analysis of its molecular orbitals and electrostatic potential, which are crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.gov In this compound, the electron-donating piperidine (B6355638) group is expected to raise the HOMO energy, while the electron-withdrawing nitro and cyano groups are expected to lower the LUMO energy. This combination would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These quantum chemical descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)The reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) χ²/(2η)Measures the propensity to accept electrons.

This table outlines key molecular reactivity indices derived from HOMO and LUMO energies, which are calculated using DFT methods to predict the chemical behavior of this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or electron-poor regions. researchgate.net

Green Regions : Indicate neutral or near-zero potential.

For this compound, the MEP map would be expected to show:

Intense negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making them the primary sites for interaction with electrophiles.

Positive potential (blue) around the hydrogen atoms of the aromatic ring and the piperidine ring, particularly those influenced by the adjacent electron-withdrawing groups. These areas would be the likely targets for nucleophiles.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the FMO analysis in predicting its reactive behavior. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling

While DFT calculations provide insight into the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and structural stability. chemrxiv.org

For this compound, MD simulations can be employed to:

Analyze Conformational Flexibility : The piperidine ring can adopt various conformations, such as the stable "chair" form or the more energetic "boat" and "twist-boat" forms. MD simulations can explore the transitions between these conformations and determine their relative populations under specific conditions (e.g., in a solvent).

Study Rotational Barriers : The simulation can analyze the rotation around the single bond connecting the piperidine nitrogen to the benzonitrile (B105546) ring, identifying the most stable rotational isomers (rotamers) and the energy barriers between them.

Profile Solvation Effects : Running the simulation with the molecule solvated in a box of water or another solvent allows for the study of its interactions with the surrounding medium, providing insights into its solubility and the stability of its conformation in solution.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its interactions in a biological or chemical system. rsc.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations in Nitro-Piperidine Benzonitriles

Quantum chemical descriptors are numerical values derived from computational chemistry that quantify various aspects of a molecule's electronic and geometric structure. nih.gov These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which aim to correlate a molecule's structure with its biological activity or physical properties. jksus.org

For the class of nitro-piperidine benzonitriles, a range of descriptors can be calculated to build predictive models of reactivity. Key descriptors include:

Electronic Descriptors : HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, atomic charges, electronegativity, and chemical hardness. These describe the molecule's ability to participate in electronic interactions. isca.me

Steric/Topological Descriptors : Molecular volume, surface area, and ovality. These descriptors quantify the size and shape of the molecule, which are important for understanding steric hindrance and binding interactions. jksus.org

Thermodynamic Descriptors : Heat of formation and total energy, which relate to the molecule's stability.

By systematically modifying the structure of nitro-piperidine benzonitriles (e.g., changing substituent positions on the rings) and calculating these descriptors for each analogue, a dataset can be generated. Statistical methods, such as multiple linear regression, can then be used to create a QSAR model. jksus.org Such a model can establish a mathematical relationship between the calculated descriptors and an observed property, like reaction rate or binding affinity. For instance, a correlation might be found where increased electrophilicity (ω) and a smaller HOMO-LUMO gap lead to higher reactivity in a specific reaction type. nih.govresearchgate.net This approach allows for the rational design of new compounds with optimized properties.

3 Nitro 4 Piperidin 1 Ylbenzonitrile As a Versatile Building Block in Modern Organic Synthesis and Chemical Biology

Precursor Role in the Synthesis of Novel Heterocyclic and Polycyclic Systems

3-Nitro-4-piperidin-1-ylbenzonitrile is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of more complex molecular structures. Its utility stems from the presence of three distinct reactive sites: the nitro group, the cyano (nitrile) group, and the piperidine-substituted benzene (B151609) ring. These functional groups provide multiple handles for chemists to elaborate upon, enabling the construction of a wide array of novel heterocyclic and polycyclic systems. The diverse reactivity of the nitro group, in particular, makes it an ideal precursor for building pharmaceutically relevant molecules. frontiersin.org

The transformation of the nitro group is a common and powerful strategy. For instance, the catalytic hydrogenation of the nitro group leads to the formation of 3-amino-4-piperidin-1-ylbenzonitrile. vulcanchem.com This resulting aromatic amine is a key intermediate for building fused heterocyclic rings, such as quinazolines, benzimidazoles, or other nitrogen-containing systems, which are prevalent scaffolds in medicinal chemistry. Furthermore, the nitrile group itself is amenable to various transformations, including hydrolysis to form amides or carboxylic acids, or participation in cycloaddition reactions with reagents like azides to yield tetrazole rings. vulcanchem.com

Integration of the Benzonitrile-Piperidine Scaffold into Complex Molecular Architectures

The core structure of this compound, comprising a piperidine (B6355638) ring attached to a benzonitrile (B105546) unit, is a privileged scaffold found in many biologically active compounds. nih.govresearchgate.net Synthetic strategies often focus on retaining this core while building additional complexity around it. The piperidine ring itself is one of the most important heterocyclic motifs used in the construction of pharmaceuticals. nih.gov

The chemical robustness of the piperidine and benzene rings allows for selective reactions to be performed on the nitro and nitrile functionalities without disrupting the core scaffold. This enables the direct incorporation of the entire benzonitrile-piperidine moiety into larger, more intricate molecular designs. For example, after reduction of the nitro group, the resulting amine can be used as a nucleophile to react with various electrophiles, effectively stitching the benzonitrile-piperidine unit into a larger molecular framework. This approach is fundamental in creating libraries of compounds for drug discovery, where a common core structure is decorated with diverse substituents to explore structure-activity relationships.

Design and Construction of Advanced Organic Scaffolds for Diverse Applications

The strategic use of this compound facilitates the design of advanced organic scaffolds tailored for specific applications, particularly in materials science and medicinal chemistry. Nitro compounds are recognized as indispensable building blocks for the synthesis of molecules relevant to the pharmaceutical industry. frontiersin.org The development of new synthetic methods allows for the creation of novel polycyclic systems from highly electrophilic starting materials. researchgate.netosi.lv

For instance, the amine derived from the nitro group reduction can be diazotized and subsequently transformed into a variety of other functional groups (e.g., halogens, hydroxyls), further expanding the synthetic possibilities. This allows for the construction of compounds with precisely controlled electronic and steric properties. By combining the transformations of the nitro and nitrile groups, chemists can execute complex cyclization cascades to produce polycyclic systems that would be difficult to access through other means. These advanced scaffolds can serve as frameworks for new drugs, organic light-emitting diodes (OLEDs), or other functional materials.

Strategic Intermediate in Target-Oriented Synthesis and Retrosynthetic Analysis

In the field of organic synthesis, planning the construction of a complex target molecule is a critical challenge. Retrosynthetic analysis, a technique pioneered by E.J. Corey, is a powerful method for deconstructing a target molecule into simpler, commercially available precursors. ias.ac.inhilarispublisher.com Within this framework, this compound emerges as a valuable strategic intermediate. Its combination of a stable aromatic core with reactive functional groups makes it an ideal "synthon" or building block in a retrosynthetic plan. scitepress.org

When planning the synthesis of a complex pharmaceutical agent containing a substituted aminobenzonitrile moiety, a chemist might "disconnect" the target molecule at key bonds, tracing the synthesis backward. airitilibrary.comamazonaws.com this compound often appears as a logical precursor in these analyses because its functional groups correspond to common bond-forming reactions used in forward synthesis. The nitro group, for example, is a precursor to an amine, which is a key component of amides, ureas, and numerous heterocyclic systems.

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. mdpi.comnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of diverse molecules. nih.gov

While specific MCRs involving this compound are not extensively documented in isolation, its structural motifs are commonly found in reactants used for such transformations. For example, the amino derivative (obtained from the reduction of the nitro group) can serve as the amine component in well-known MCRs like the Ugi or Passerini reactions. Similarly, the benzonitrile moiety could potentially participate in reactions where nitriles act as building blocks. researchgate.net The use of piperidine-based compounds in MCRs is a versatile strategy for target-oriented synthesis. researchgate.net This approach allows for significant diversification of the core scaffold in a single, efficient step, which is highly advantageous in the early stages of drug discovery.

Development of Synthetic Pathways to Analogues and Derivatives

The functional groups of this compound provide a platform for the rational design and synthesis of a wide range of analogues and derivatives. By systematically modifying each part of the molecule, chemists can fine-tune its physicochemical and biological properties.

A common strategy involves the reduction of the nitro group followed by N-alkylation or N-acylation of the resulting amine to generate a library of substituted derivatives. Another approach focuses on the transformation of the nitrile group. For example, replacing the nitrile with other functional groups can lead to compounds with entirely different properties. A notable example from chemical databases is the analogue 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine, where the nitrile group is conceptually replaced by a piperazine (B1678402) ring. biosynth.comchemscene.comscbt.com The synthesis of such derivatives is crucial for probing the structural requirements of a biological target and optimizing lead compounds in drug development.

Table 1: Key Reactive Sites of this compound and Potential Transformations
Functional GroupPositionPotential ReactionResulting Functional Group/ScaffoldReference
Nitro (-NO₂)3Catalytic HydrogenationAmine (-NH₂) vulcanchem.com
Nitrile (-CN)1HydrolysisCarboxylic Acid (-COOH) / Amide (-CONH₂) vulcanchem.com
Nitrile (-CN)1[2+3] Cycloaddition with AzidesTetrazole Ring vulcanchem.com
Aromatic Ring-Electrophilic Aromatic SubstitutionFurther Substituted Benzene Ring-

Role in Chemical Probe and Molecular Tool Development

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. The development of these molecular tools is essential for chemical biology and drug discovery. The scaffold of this compound possesses features that make it an attractive starting point for the synthesis of such probes.

The piperidine moiety is a common feature in ligands for various receptors and enzymes. nih.gov For instance, spiro-piperidine derivatives have been developed as high-affinity fluorescent probes for studying sigma (σ) receptors, which are targets of pharmaceutical interest for cancer and Alzheimer's disease. researchgate.net The synthetic versatility of this compound allows for the strategic attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are necessary for a chemical probe's function.

Design Considerations for Functionalized Chemical Probes and Tags

The strategic design of chemical probes and tags derived from this compound hinges on the inherent reactivity and structural features of the core molecule. The presence of three distinct functional moieties—the nitro group, the piperidine ring, and the nitrile group—offers a versatile platform for the introduction of reporter groups, affinity tags, and photoreactive cross-linkers. Key design considerations involve leveraging these functionalities to create specialized tools for interrogating biological systems without significantly perturbing the molecule's intrinsic properties or target interactions.

A primary strategy in the functionalization of this scaffold involves the chemical modification of the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, although its primary utility in probe design often lies in its potential for reduction to an amine. This resultant amino group provides a reactive handle for the attachment of various tags through amide bond formation, a robust and widely used bioconjugation technique. For instance, the amine can be acylated with molecules containing reporter groups such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags like biotin. The choice of the linker between the this compound core and the tag is crucial to ensure proper folding, minimize steric hindrance, and maintain the biological activity of the probe.

Another key aspect of the design involves the piperidine moiety. While the piperidine ring itself is relatively inert, its secondary amine nature (in its precursor form before incorporation into the benzonitrile) or the potential for modification of the piperidine ring itself (if starting from a substituted piperidine) can be exploited. However, modifications at this position are less common if the piperidine ring is critical for target recognition and binding.

The nitrile group, while generally less reactive under physiological conditions, can be a target for specific chemical transformations. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing alternative points for conjugation.

Key Design Principles for Probes:

FeatureDesign StrategyPurpose
Reporter Group Attachment Reduction of the nitro group to an amine, followed by acylation with a fluorescent dye or other reporter molecule.Enables visualization and tracking of the probe within biological systems (e.g., fluorescence microscopy, flow cytometry).
Affinity Tag Incorporation Conjugation of biotin to the scaffold, typically via an amide linkage to a derivatized amine.Facilitates the isolation and identification of binding partners through affinity purification techniques (e.g., streptavidin pull-down assays).
Photoaffinity Labeling Introduction of a photoreactive group (e.g., benzophenone, aryl azide, diazirine) onto the scaffold. nih.govmdpi.comAllows for the light-induced covalent cross-linking of the probe to its biological target, enabling target identification and mapping of binding sites. nih.govmdpi.com

Exploration of Derivatives as Scaffolds for Investigating Molecular Interactions

The this compound scaffold serves as a valuable starting point for the development of molecular probes aimed at elucidating and quantifying molecular interactions, particularly protein-ligand binding events. The systematic modification of this core structure allows for the generation of a library of derivatives that can be used to probe the stringency of binding requirements and map the topology of binding pockets.

One of the primary applications of these derivatives is in Structure-Activity Relationship (SAR) studies. By systematically altering the substituents on the benzonitrile ring and the piperidine moiety, researchers can gain insights into the key molecular determinants of binding affinity and selectivity. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups can reveal the importance of electronic effects in the binding interaction. Similarly, substitution on the piperidine ring can probe the steric and hydrophobic tolerance of the binding site.

Furthermore, derivatives of this compound can be engineered to incorporate functionalities that report on the binding event itself. For example, the introduction of an environmentally sensitive fluorophore could lead to a change in fluorescence intensity or wavelength upon binding to a target protein, providing a direct readout of the interaction.

The utility of this scaffold is further extended by its potential use in fragment-based drug discovery (FBDD). The core structure can be considered a molecular fragment that can be elaborated upon to develop more potent and selective ligands. By identifying initial weak-binding fragments based on the this compound scaffold, medicinal chemists can iteratively optimize the structure to enhance its interaction with the target protein.

Investigative Applications of Derivatives:

ApplicationMethodological ApproachInformation Gained
Structure-Activity Relationship (SAR) Studies Synthesis and biological evaluation of a library of analogs with systematic structural modifications.Identification of key functional groups and structural features required for target binding and activity.
Binding Site Mapping Use of photoaffinity labeling probes derived from the scaffold to covalently modify the target protein, followed by mass spectrometry-based identification of the cross-linked residues. nih.govDelineation of the specific amino acid residues that constitute the binding pocket.
Competitive Binding Assays Development of a high-affinity labeled probe (e.g., fluorescent or radiolabeled) to compete with unlabeled test compounds for binding to the target.Determination of the binding affinities (e.g., Ki, IC50) of new compounds.
Fragment-Based Drug Discovery (FBDD) Screening of a library of small fragments, including the core scaffold, to identify initial "hits" that can be optimized into more potent leads.A more efficient approach to lead discovery by starting with smaller, less complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Nitro-4-piperidin-1-ylbenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nitration and piperidine substitution on a benzonitrile scaffold. For example, nitration of 4-piperidin-1-ylbenzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Optimization should focus on reaction temperature, stoichiometry, and purification techniques (e.g., column chromatography or recrystallization). Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress. Piperidine ring stability under nitration conditions must be verified using NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the nitro group’s position and piperidine substitution pattern. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch ~2220 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹). For complex spectra, compare experimental data with computational predictions (e.g., density functional theory (DFT)-simulated NMR shifts) to resolve ambiguities. Cross-referencing with literature analogs (e.g., spiro-piperidine derivatives) aids in peak assignment .

Q. What are the key stability considerations for storing this compound, and how can degradation products be monitored?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction or hydrolysis. Regularly analyze samples via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor degradation. If decomposition is observed, employ accelerated stability studies (e.g., 40°C/75% relative humidity) to identify degradation pathways. Mass spectrometry can characterize byproducts, such as amine derivatives from nitro reduction .

Advanced Research Questions

Q. How can computational chemistry methods be integrated to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model electrophilic aromatic substitution (EAS) reactivity, focusing on the nitro group’s directing effects. Molecular docking studies can predict interactions with biological targets (e.g., enzymes in anticancer pathways). Solvent effects and transition state analysis (via Gaussian or ORCA software) help optimize reaction conditions in silico before lab validation. Compare computational results with experimental kinetic data to refine models .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s biological activity?

  • Methodological Answer : Apply iterative hypothesis testing: if in vitro assays contradict docking predictions (e.g., lower IC₅₀ than expected), re-evaluate target binding sites using cryo-EM or X-ray crystallography. Consider off-target effects by screening against related receptors (e.g., kinase panels). Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions and experimental designs. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. What methodological approaches are recommended for elucidating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use isotopically labeled analogs (e.g., ¹⁴C-nitro group) to track metabolic fate. Identify cytochrome P450 isoforms involved using chemical inhibitors (e.g., ketoconazole for CYP3A4). Compare metabolic stability in different species to extrapolate pharmacokinetic profiles. Structural elucidation of metabolites should prioritize nitro-reduction and piperidine ring oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.